
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family of compounds and has been found to possess various biological activities. The purpose of
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is mainly attributed to its ability to inhibit the activity of various enzymes. For instance, the inhibition of COX-2 by this compound results in the suppression of prostaglandin synthesis, which plays a crucial role in the inflammatory response. Similarly, the inhibition of PDE-5 results in the accumulation of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one are diverse and depend on the target enzyme. For instance, the inhibition of COX-2 results in the suppression of the inflammatory response and pain relief. Similarly, the inhibition of PDE-5 results in the relaxation of smooth muscle cells and vasodilation, which is useful in the treatment of erectile dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one in lab experiments are its high potency and selectivity towards specific enzymes. Moreover, this compound has been found to exhibit low toxicity and favorable pharmacokinetic properties. However, the limitations include the high cost of synthesis and the lack of extensive studies on its potential side effects.
Orientations Futures
There are several future directions for research on 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl bromide with 2-aminothiophene, followed by cyclization with hydrazine hydrate and acetic acid. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic activities. Moreover, this compound has been reported to exhibit potent inhibitory effects against various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and phosphodiesterase-5 (PDE-5).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-11-3-1-4-12(17)10(11)9-19-15(20)7-6-13(18-19)14-5-2-8-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXYKBHGJAINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)
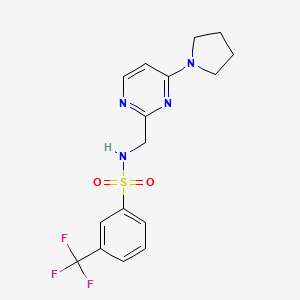
![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
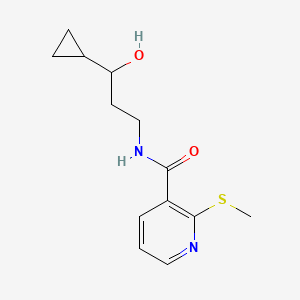
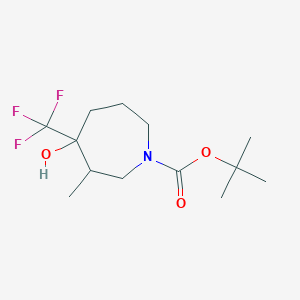
![4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2791260.png)
![(Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2791261.png)
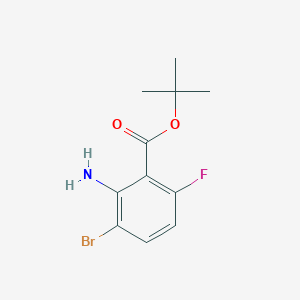
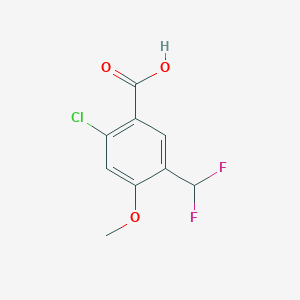
![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2791269.png)